

# Foundational research papers on C14-4 lipid nanoparticles.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Foundational Research on C14-4 Lipid Nanoparticles

## Introduction

C14-4 is a novel, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2] Notably, C14-4 based LNPs have shown high transfection efficiency in primary human T cells, a cell type notoriously difficult to transfect, with minimal cytotoxicity.[1][3][4] This makes them a compelling vehicle for applications such as chimeric antigen receptor (CAR) T-cell therapy.[1][5] The ionizable nature of C14-4, with a pKa of approximately 6.5, is central to its efficacy.[5][6] At an acidic pH during formulation, the lipid is cationic, facilitating the encapsulation of negatively charged mRNA.[7] Upon entering the acidic environment of the endosome post-cellular uptake, it regains a positive charge, which is believed to promote endosomal escape and the release of the mRNA payload into the cytoplasm.[6][7]

## **Core Components and Formulation**

**C14-4** LNPs are typically composed of four key lipid components, each serving a distinct function in the nanoparticle's structure and delivery mechanism.[7]

Table 1: Core Components of **C14-4** Lipid Nanoparticles



| Component                   | Example                                                                                    | Molar Ratio (%) | Function                                                                                            |
|-----------------------------|--------------------------------------------------------------------------------------------|-----------------|-----------------------------------------------------------------------------------------------------|
| Ionizable Cationic<br>Lipid | C14-4                                                                                      | 35              | Facilitates mRNA encapsulation and endosomal escape.[6]                                             |
| Helper Lipid                | 1,2-dioleoyl-sn-<br>glycero-3-<br>phosphoethanolamine<br>(DOPE)                            | 16              | Contributes to the formation of the lipid bilayer and aids in endosomal escape.[7]                  |
| Structural Lipid            | Cholesterol                                                                                | 46.5            | Provides stability to<br>the nanoparticle<br>structure and<br>facilitates membrane<br>fusion.[7][9] |
| PEGylated Lipid             | 1,2-dimyristoyl-rac-<br>glycero-3-<br>methoxypolyethylene<br>glycol-2000 (DMG-<br>PEG2000) | 2.5             | Prevents aggregation and enhances stability in circulation.[7][9]                                   |

Note: The molar ratios presented are based on an optimal formulation identified in foundational studies.[2]

## **Physicochemical Properties**

The physical and chemical characteristics of **C14-4** LNPs are critical to their function as delivery vehicles. These properties are typically characterized using techniques such as dynamic light scattering (DLS).

Table 2: Physicochemical Characteristics of C14-4 LNPs



| Parameter                          | Typical Value | Significance                                                                               |
|------------------------------------|---------------|--------------------------------------------------------------------------------------------|
| Particle Size (Z-average diameter) | 50 - 100 nm   | Influences cellular uptake and biodistribution.[1]                                         |
| Polydispersity Index (PDI)         | < 0.3         | Indicates a narrow and uniform particle size distribution.[1]                              |
| mRNA Encapsulation<br>Efficiency   | > 90%         | Represents the percentage of mRNA successfully encapsulated within the LNPs. [4]           |
| рКа                                | ~6.5          | The pH at which the ionizable lipid is 50% protonated, crucial for endosomal escape.[5][6] |

# Experimental Protocols LNP Formulation via Microfluidic Mixing

A common method for producing **C14-4** LNPs is through microfluidic mixing, which allows for precise control over particle formation.[4]

#### 1. Preparation of Solutions:

- Ethanolic Lipid Mixture: The four lipid components (**C14-4**, DOPE, cholesterol, and DMG-PEG2000) are dissolved in absolute ethanol to create a stock solution.[6] For a typical formulation, the molar ratio is 35:16:46.5:2.5.[2]
- Aqueous mRNA Solution: The mRNA cargo is diluted in an acidic buffer, such as 50 mM sodium acetate (pH 4.0), to a concentration of approximately 0.2 mg/mL.[6]

#### 2. Microfluidic Mixing:

 The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes.



• The solutions are then pumped through a microfluidic mixing device (e.g., a herringbone micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[4] The rapid mixing of the two phases leads to the self-assembly of the LNPs.

#### 3. Purification:

- The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove the ethanol and unencapsulated mRNA.[6] This is typically done overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30 kDa).[6]
- The purified LNPs can be filter-sterilized using a 0.22 μm filter.[6]

### **Characterization of LNPs**

- 1. Size and Polydispersity Index (PDI) Measurement:
- Dynamic Light Scattering (DLS) is used to determine the Z-average diameter and PDI of the formulated LNPs.[1]
- 2. Encapsulation Efficiency Determination:
- A fluorescent RNA-binding dye (e.g., RiboGreen) is used to measure the amount of encapsulated mRNA.[4]
- The fluorescence is measured in the absence and presence of a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNPs, exposing all the mRNA to the dye.[4]
- Encapsulation efficiency is calculated as: ((Fluorescence with detergent Fluorescence without detergent) / Fluorescence with detergent) \* 100%.

### In Vitro Transfection Protocol

- 1. Cell Culture:
- Primary human T cells are cultured in appropriate media. For optimal transfection, T cells are typically activated for three days prior to LNP treatment using anti-CD3 and anti-CD28 antibodies.[4]



#### 2. LNP Treatment:

- The purified C14-4 LNPs encapsulating the mRNA of interest (e.g., encoding a fluorescent protein like eGFP or a CAR) are diluted in complete cell culture media.
- The LNP solution is added to the activated T cells at a specific mRNA concentration (e.g., 125-500 ng/mL).[4]
- 3. Assessment of Transfection:
- After a desired incubation period (e.g., 48 hours), the expression of the delivered mRNA is assessed.[4]
- For fluorescent reporter proteins, this can be quantified using flow cytometry.[6]
- Cell viability is also assessed to determine any cytotoxic effects of the LNP treatment.[1]

## **Visualizations**

## Experimental Workflow for C14-4 LNP Formulation and In Vitro Testing





Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for **C14-4** LNP synthesis, purification, characterization, and in vitro T-cell transfection.

# Proposed Mechanism of C14-4 LNP-mediated mRNA Delivery





Click to download full resolution via product page



Caption: Proposed mechanism for **C14-4** LNP cellular uptake and endosomal escape for mRNA delivery.

### Conclusion

Foundational research has established **C14-4** lipid nanoparticles as a highly effective platform for mRNA delivery, particularly to challenging cell types like primary human T cells.[1][4] The rational design of the four-component lipid system, centered around the ionizable lipid **C14-4**, enables efficient mRNA encapsulation, cellular uptake, and endosomal escape, leading to robust protein expression with low associated cytotoxicity.[1][3] The detailed protocols and characterization data provide a solid framework for researchers and drug development professionals to leverage **C14-4** LNPs for a variety of therapeutic applications, most notably in the rapidly advancing field of CAR T-cell immunotherapy.[10] Further research, including in vivo studies, has also highlighted the potential for **C14-4** LNPs to achieve extrahepatic tropism, suggesting broader applications for in vivo cell engineering.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. C14-4 (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. C14-4 | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Foundational research papers on C14-4 lipid nanoparticles.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615982#foundational-research-papers-on-c14-4-lipid-nanoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com